tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate is a bicyclic compound characterized by a unique diazabicycloheptane core structure. This compound features a tert-butyl ester functional group, which contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry. The compound's molecular formula is with a molecular weight of approximately 198.26 g/mol.
This compound falls under the category of bicyclic amines and is classified as a diazabicyclo compound due to the presence of nitrogen atoms within the bicyclic structure. It is often synthesized for use in chemical research and development, particularly as a building block for more complex organic molecules.
The synthesis of tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate typically involves several key steps:
The synthetic route may also involve the use of sodium azide and ammonium chloride in methanol, leading to the formation of the desired bicyclic structure through nucleophilic substitution reactions.
The molecular structure of tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can be represented using various structural notations:
The structure features two nitrogen atoms integrated into a bicyclic framework, contributing to its unique chemical properties.
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process.
The mechanism of action for tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The unique bicyclic structure allows for binding to specific sites, potentially modulating enzymatic activity or influencing biochemical pathways relevant in therapeutic contexts.
tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate has several applications in scientific research:
This compound's unique structural characteristics make it valuable in various research domains, particularly in organic synthesis and medicinal chemistry applications.
The construction of the strained bicyclo[4.1.0]heptane core relies heavily on precise cyclopropanation techniques. A widely adopted approach involves the epoxidation of 1,2,3,6-tetrahydropyridine intermediates followed by aziridine ring formation. Research demonstrates that epoxidation of N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane with trifluoroacetic acid (TFA) as an activator achieves exceptional regioselectivity and yields of 85–90% [8]. This method outperforms alternatives like hydrogen peroxide/TFAA (25–30% yield) or Oxone® (20–25% yield) under identical conditions (Table 1). Subsequent ring-opening of the epoxide with sodium azide in acetic acid/water generates azido alcohols as regioisomeric mixtures (93:7 ratio), which undergo Staudinger reduction to form the pivotal 3,7-diazabicyclo[4.1.0]heptane scaffold [8].
Table 1: Optimization of Cyclopropanation via Epoxidation
Peracid | Additive | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
TFAA/H₂O₂ | TFA | Dichloromethane | 0–10 | 25–30 |
Oxone® | TFA | Dichloromethane | 0–30 | 20–25 |
m-CPBA | TFA | Dichloromethane | 0–30 | 85–90 |
Asymmetric access to enantiopure bicyclic cores remains challenging due to the structural rigidity of fused rings. While direct catalytic asymmetric cyclopropanation is underdeveloped, resolution techniques provide practical workarounds. Racemic tert-butyl 4-methyl-3,7-diazabicyclo[4.1.0]heptane-7-carboxylate derivatives have been resolved using di-p-toluoyl-D-tartaric acid (D-DTTA) in methanol/water, yielding the desired (3R,4R)-enantiomer in 43% yield after recrystallization [8]. This enantiomer serves as a precursor to Janus kinase (JAK) inhibitors like tofacitinib. Emerging approaches focus on chiral auxiliaries or asymmetric hydrogenation of precursor olefins, though scalable catalytic methods require further optimization [6] [8].
Boc protection is critical for stabilizing the reactive secondary amines in diazabicycloheptane intermediates. The aziridine nitrogen in unsubstituted 3,7-diazabicyclo[4.1.0]heptane is highly prone to oligomerization, but in situ Boc protection using di-tert-butyl dicarbonate (Boc₂O) quantitatively yields air-stable crystalline solids (e.g., tert-butyl 3-benzyl-3,7-diazabicyclo[4.1.0]heptane-7-carboxylate) [8]. Deprotection employs standard acidic conditions (HCl in dioxane or TFA in dichloromethane), with the Boc group’s bulkiness minimizing aziridine ring-opening side reactions. For tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 161157-50-2), Boc chemistry enables selective nitrogen functionalization while preserving the oxirane ring’s integrity [3] [10].
Table 2: Boc Protection Applications in Bicyclo[4.1.0]heptane Synthesis
Intermediate | Boc Reagent | Conditions | Yield (%) | Role |
---|---|---|---|---|
3,7-Diazabicyclo[4.1.0]heptane (aziridine) | Boc₂O | Toluene, 25–30°C, 2 h | ~100 | Stability enhancement |
1-Boc-3,4-epoxypiperidine | Boc₂O | THF, 0°C to rt | >95 | Epoxide protection for nucleophiles |
Ring-closing metathesis (RCM) offers an alternative route to diazabicyclo[4.1.0]heptanes via olefin cyclization, though it is less documented than epoxidation/aziridination. Theoretical studies suggest that N-allyl-4-allylpiperidine precursors could undergo RCM using Grubbs II catalysts (e.g., benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(ruthenium triphenylphosphine)) to form cyclohexene-fused intermediates. Subsequent dihydroxylation and cyclopropanation could then yield the target scaffold. However, strain induction in the bicyclic system reduces RCM efficiency compared to monocyclic analogs. Current research prioritizes epoxidation due to higher predictability [5] [9].
Key optimizations enable kilogram-scale synthesis:
Table 3: Route Optimization Impact on Key Steps
Synthetic Step | Classic Approach | Optimized Approach | Improvement |
---|---|---|---|
Tetrahydropyridine Synthesis | NaBH₄ in protic solvents | Solvent-free benzylation | Yield: 73% → 90% |
Epoxidation | TFAA/H₂O₂ | m-CPBA/TFA in CH₂Cl₂ | Yield: 25% → 90%; no chromatography |
Aziridine Protection | Separate purification | One-pot Boc protection | Purity: Unstable → 98% (HPLC) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7